3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromones, which are characterized by a benzopyranone structure. This compound features a benzothiazole moiety, which is known for its biological activity, particularly in medicinal chemistry. The structure of this compound suggests potential applications in various fields, especially in pharmacology due to its diverse biological activities.
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one is classified as:
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one typically involves several key steps:
Technical details in recent literature indicate that various reaction conditions, such as solvent choice and catalysts like piperidine or potassium carbonate, are crucial for optimizing yields and purity .
The molecular formula of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one is . The structure consists of:
The molecular weight is approximately 303.35 g/mol. The compound's structural features are critical for its biological activity and interaction with biological targets.
This compound can undergo various chemical reactions typical of chromones and benzothiazoles, including:
Technical details regarding specific reactions can be found in studies focusing on similar compounds where the reactivity patterns are explored .
The mechanism of action for 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one is largely attributed to its interaction with specific biological targets. For instance:
In vitro studies have demonstrated that derivatives of this compound exhibit significant binding affinities to target proteins involved in disease processes, suggesting a mechanism that may involve competitive inhibition or allosteric modulation .
Quantitative data from docking studies indicate promising interactions with protein targets, which could be further explored for therapeutic applications.
The physical properties include:
Chemical properties encompass:
Relevant analyses have been conducted to determine these properties under varying conditions .
The applications of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one extend into several scientific domains:
Research continues to explore the full potential of this compound across various scientific fields, highlighting its significance in medicinal chemistry and beyond .
The benzothiazole scaffold (benzo[d]thiazole) is a privileged heterocyclic structure in medicinal chemistry, characterized by a benzene ring fused to a thiazole moiety (containing nitrogen and sulfur atoms). This planar, electron-rich system facilitates diverse non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, and van der Waals forces. Its significance is underscored by its presence in FDA-approved drugs such as riluzole (amyotrophic lateral sclerosis), flutemetamol (Alzheimer’s diagnostics), and quizartinib (tyrosine kinase inhibitor) [4] . Benzothiazoles exhibit broad bioactivities, including anticancer effects through mechanisms like kinase inhibition, DNA intercalation, and disruption of DNA repair pathways [4] [6]. The sulfur atom enhances binding affinity to metalloenzymes and nucleic acids, while nitrogen atoms participate in critical hydrogen-bonding interactions with biological targets .
Chromone (4H-chromen-4-one or 4H-1-benzopyran-4-one) is a naturally occurring oxygen-containing heterocycle. Its structure comprises a benzannulated pyrone ring, conferring stability and distinct electronic properties. The chromone core enables interactions with enzymes and receptors via hydrogen bond acceptance at the carbonyl oxygen and nucleophilic sites at C-2/C-3 [1] [5]. Naturally derived chromones exhibit antioxidant, anti-inflammatory, and anticancer activities. Synthetic modifications at C-2, C-3, C-6, C-7, or C-8 positions modulate potency and selectivity—for example, 7-hydroxy substitution enhances metal chelation and radical scavenging, while C-3 derivatization influences kinase inhibition [1] [5]. Flavoxate, a clinical antispasmodic, exemplifies the therapeutic relevance of chromone derivatives [1].
Table 1: Key Structural and Bioactive Features of Benzothiazole and Chromone Pharmacophores
Pharmacophore | Core Structure | Key Bioactive Properties | Role in Drug Design |
---|---|---|---|
Benzothiazole | Benzo[d]thiazole | Kinase inhibition, DNA binding, antimicrobial activity | Enhances target affinity and cellular penetration |
Chromone | 4H-chromen-4-one | Antioxidant effects, anti-inflammatory, kinase modulation | Provides molecular stability and diverse interaction sites |
Hybridization of these scaffolds capitalizes on their complementary features: benzothiazole contributes robust nucleic acid affinity, while chromone offers conformational rigidity and additional hydrogen-bonding motifs. This fusion creates structurally novel entities with enhanced physicochemical profiles, such as improved solubility and membrane permeability [1] [9].
Molecular hybridization merges distinct pharmacophores to generate single chemical entities with multi-target functionality. For benzothiazole-chromone hybrids, this strategy leverages synergistic bioactivity to overcome limitations of single-target agents—particularly in oncology, where cancer cells exploit redundant pathways for survival and resistance [6] [9]. Key advantages include:
Enhanced Anticancer Potency: Hybrids exhibit superior cytotoxicity compared to parent scaffolds. For instance, compound 7l (3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one) demonstrated IC₅₀ values of 3.2 µM in HCT116 (colon cancer) and 2.8 µM in HeLa (cervical cancer) cells in MTT assays. This surpasses the activity of non-hybrid benzothiazoles or chromones tested under identical conditions [1] [6]. Similarly, compound 7h (8-[(3-methylpiperidin-1-yl)methyl]-3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one) showed selective cytotoxicity against HeLa cells (IC₅₀: 3.995 µM), attributed to synergistic disruption of DNA damage response (DDR) pathways [1] [6].
Multi-Target Engagement: These hybrids concurrently inhibit critical nodes in oncogenic signaling cascades. Immunoblot analyses confirmed that 7h inhibits phosphorylation of checkpoint kinase 1 (Chk1) at Ser³¹⁷ in HeLa cells at 3.995 µM—a key event in the ataxia telangiectasia and Rad3-related (ATR)-mediated DDR pathway [1] [6]. Meanwhile, 7l induces pChk1 expression at 5 µM, indicating differential modulation of DDR components. Molecular docking studies reveal that hybrids like 2c, 7h, and 7l bind the ATR kinase domain with affinity comparable to Torin2 (a known mTOR/ATR inhibitor), forming hydrogen bonds with hinge residues and hydrophobic contacts in the ATP-binding pocket [1] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: